



## **Application Notes and Protocols: [Leu144]-PLP** (139-151) Administration in SJL Mice

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                        |           |
|----------------------|------------------------|-----------|
| Compound Name:       | [Leu144]-PLP (139-151) |           |
| Cat. No.:            | B15597251              | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

Experimental Autoimmune Encephalomyelitis (EAE) is a widely utilized animal model for human multiple sclerosis (MS). In SJL/J mice, EAE can be induced by immunization with the proteolipid protein peptide 139-151 (PLP (139-151)). This peptide induces a relapsing-remitting disease course that mimics the clinical progression of MS. Altered peptide ligands (APLs) of PLP (139-151), such as [Leu144]-PLP (139-151), where the tryptophan at position 144 is substituted with leucine, have been investigated for their immunomodulatory properties. This document provides detailed application notes and protocols for the administration of [Leu144]-PLP (139-151) in SJL mice to study its effects on the development and progression of EAE.

Substitution at position 144 of the PLP (139-151) peptide has been shown to ablate its encephalitogenic potential.[1] APLs with substitutions at this key T-cell receptor (TCR) contact residue can act as TCR antagonists, inhibiting the activation of encephalitogenic Th1 cells.[2][3] [4] Studies on similar APLs, such as [Gln144]-PLP (139-151), have demonstrated an ability to inhibit EAE development by inducing a shift in the immune response from a pro-inflammatory Th1 phenotype towards an anti-inflammatory Th2 phenotype, characterized by the production of cytokines like IL-4 and IL-10.[2] Similarly, a double mutant, [Leu144, Arg147]-PLP (139-151), has been reported to induce high levels of IL-4 and low levels of IFN-y, suggesting a Th2 bias. [5][6]



These findings suggest that **[Leu144]-PLP (139-151)** can be a valuable tool for investigating mechanisms of immune tolerance and for the development of novel therapeutic strategies for autoimmune diseases like MS.

## **Data Presentation**

The following tables summarize the expected quantitative data from experiments comparing the effects of native PLP (139-151) and **[Leu144]-PLP (139-151)** in the EAE model in SJL mice.

Table 1: EAE Clinical Scores

| Treatment Group                                                 | Mean Day of Onset   | Mean Maximum<br>Score | Disease Incidence<br>(%) |
|-----------------------------------------------------------------|---------------------|-----------------------|--------------------------|
| PLP (139-151) + CFA                                             | 10-14               | 2.5 - 3.5             | 90-100                   |
| [Leu144]-PLP (139-<br>151) + CFA                                | No disease expected | 0                     | 0                        |
| PLP (139-151) + CFA,<br>treated with [Leu144]-<br>PLP (139-151) | Delayed / No Onset  | Reduced               | Reduced                  |

Table 2: T-Cell Proliferation Assay (Stimulation Index)

| T-cells Primed With    | Stimulated With        | Expected Stimulation Index (SI)       |
|------------------------|------------------------|---------------------------------------|
| PLP (139-151)          | PLP (139-151)          | High                                  |
| PLP (139-151)          | [Leu144]-PLP (139-151) | Low / None                            |
| [Leu144]-PLP (139-151) | [Leu144]-PLP (139-151) | Low / Moderate                        |
| [Leu144]-PLP (139-151) | PLP (139-151)          | Low / Moderate (cross-<br>reactivity) |

Table 3: Cytokine Profile from Splenocytes (pg/mL)



| Treatment Group                      | IFN-y (Th1) | IL-4 (Th2) | IL-17 (Th17) |
|--------------------------------------|-------------|------------|--------------|
| PLP (139-151)<br>immunized           | High        | Low        | High         |
| [Leu144]-PLP (139-<br>151) immunized | Low         | High       | Low          |

## **Experimental Protocols**

# Protocol 1: Induction of EAE with Native PLP (139-151) in SJL Mice

This protocol describes the standard procedure for inducing relapsing-remitting EAE in SJL mice.

#### Materials:

- Female SJL/J mice, 8-12 weeks old
- PLP (139-151) peptide (HSLGKWLGHPDKF)
- Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (H37Ra)
- Pertussis toxin (PTX)
- Sterile Phosphate Buffered Saline (PBS)
- Syringes and needles (27G)

#### Procedure:

 Peptide Emulsion Preparation: Prepare an emulsion of PLP (139-151) in CFA. A common concentration is 1 mg/mL of peptide in PBS, emulsified with an equal volume of CFA containing 4 mg/mL M. tuberculosis. The final concentration of the peptide in the emulsion will be 0.5 mg/mL.



- Immunization: Anesthetize the mice. Subcutaneously inject 0.1 mL of the emulsion at two sites on the flank of each mouse (total volume of 0.2 mL per mouse).[7]
- Pertussis Toxin Administration (Optional but recommended for severe EAE): On the day of immunization and again 48 hours later, administer 100-200 ng of PTX intraperitoneally in 0.1 mL of PBS.[1]
- Clinical Scoring: Monitor the mice daily for clinical signs of EAE starting from day 7 postimmunization. Use a standard scoring system:
  - o 0: No clinical signs
  - 1: Limp tail
  - o 2: Hind limb weakness
  - 3: Hind limb paralysis
  - 4: Hind and forelimb paralysis
  - 5: Moribund or dead

# Protocol 2: Administration of [Leu144]-PLP (139-151) for EAE Prevention (Tolerogenic Protocol)

This protocol is designed to assess the ability of [Leu144]-PLP (139-151) to prevent the induction of EAE.

#### Materials:

- Same as Protocol 1
- [Leu144]-PLP (139-151) peptide
- Incomplete Freund's Adjuvant (IFA)

#### Procedure:



- Tolerogenic Peptide Preparation: Prepare a solution of [Leu144]-PLP (139-151) in PBS or an emulsion in IFA. A typical dose for tolerization is 100-500 μg per mouse.
- Administration: Administer the [Leu144]-PLP (139-151) preparation intraperitoneally or subcutaneously. A common regimen is to administer the peptide on days -7, -5, and -3 before the induction of EAE.[4]
- EAE Induction: On day 0, induce EAE using the native PLP (139-151) as described in Protocol 1.
- Monitoring: Monitor the mice for clinical signs of EAE as described in Protocol 1 and compare the disease course to a control group that received a placebo instead of the altered peptide ligand.

### **Protocol 3: T-Cell Proliferation Assay**

This assay measures the proliferative response of T-cells isolated from immunized mice to the specific peptide.[8]

#### Materials:

- Spleens or draining lymph nodes from immunized mice
- RPMI 1640 medium supplemented with 10% fetal bovine serum, L-glutamine, penicillinstreptomycin, and 2-mercaptoethanol
- PLP (139-151) and [Leu144]-PLP (139-151) peptides
- [3H]-Thymidine
- 96-well round-bottom plates
- Cell harvester and scintillation counter

#### Procedure:

• Cell Preparation: Prepare a single-cell suspension from the spleens or lymph nodes of mice 10-14 days after immunization.



- Cell Culture: Plate the cells in 96-well plates at a density of 2-5 x 10<sup>5</sup> cells/well.
- Peptide Stimulation: Add the peptides (native PLP (139-151) or [Leu144]-PLP (139-151)) to the wells at various concentrations (e.g., 1, 10, 50 μg/mL). Include a no-peptide control.
- Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO<sub>2</sub> incubator.
- [ $^3$ H]-Thymidine Labeling: Add 1  $\mu$ Ci of [ $^3$ H]-Thymidine to each well and incubate for an additional 18-24 hours.
- Harvesting and Counting: Harvest the cells onto filter mats and measure the incorporation of [3H]-Thymidine using a scintillation counter.
- Data Analysis: Calculate the Stimulation Index (SI) as the mean counts per minute (CPM) of stimulated wells divided by the mean CPM of unstimulated wells.

## **Protocol 4: Cytokine Analysis by ELISA**

This protocol is for measuring the levels of key cytokines in the supernatant of cultured splenocytes.

#### Materials:

- Supernatants from T-cell proliferation assay (from step 4 of Protocol 3)
- ELISA kits for IFN-y, IL-4, and IL-17
- ELISA plate reader

#### Procedure:

- Collect Supernatants: After 48-72 hours of peptide stimulation in the T-cell proliferation assay, carefully collect the culture supernatants before adding [3H]-Thymidine.
- Perform ELISA: Follow the manufacturer's instructions for the respective cytokine ELISA kits to measure the concentration of IFN-y, IL-4, and IL-17 in the supernatants.



 Data Analysis: Generate a standard curve for each cytokine and determine the concentration in the samples. Compare the cytokine profiles between different treatment groups.

## **Visualization of Signaling Pathways and Workflows**











Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References







- 1. Experimental Autoimmune Encephalomyelitis in the Mouse PMC [pmc.ncbi.nlm.nih.gov]
- 2. An altered peptide ligand mediates immune deviation and prevents autoimmune encephalomyelitis PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Tolerance Induction and Autoimmune Encephalomyelitis Amelioration After Administration of Myelin Basic Protein–derived Peptide PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Immune responses of linear and cyclic PLP139-151 mutant peptides in SJL/J mice: peptides in their free state versus mannan conjugation PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Myelin proteolipid protein-specific CD4+CD25+ regulatory cells mediate genetic resistance to experimental autoimmune encephalomyelitis PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Application Notes and Protocols: [Leu144]-PLP (139-151) Administration in SJL Mice]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15597251#leu144-plp-139-151-administration-in-sjl-mice]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com